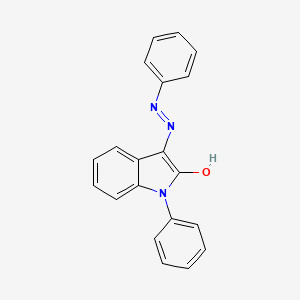

1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Beschreibung

1-Phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a derivative of isatin (indole-2,3-dione), a heterocyclic scaffold with diverse pharmacological applications. The compound features a phenyl group at the 1-position of the indole ring and a phenylhydrazone moiety at the 3-position. Its molecular formula is $ \text{C}{20}\text{H}{15}\text{N}_3\text{O} $, with a molecular weight of 313.36 g/mol (based on analogs in ).

Eigenschaften

IUPAC Name |

1-phenyl-3-phenyldiazenylindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20-19(22-21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(20)16-11-5-2-6-12-16/h1-14,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGQKNSLHPDHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves the reaction of isatin (1H-indole-2,3-dione) with phenylhydrazine. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

- Isatin + Phenylhydrazine → 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to form different products depending on the oxidizing agent used.

- Reduction : Reduction reactions can lead to the formation of hydrazine derivatives.

- Substitution : Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

- Substitution : Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several applications in scientific research:

- Chemistry : Used as a building block for the synthesis of more complex organic molecules.

- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine : Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

- Industry : Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key Structural Differences :

- 1-Methyl-5-(Trifluoromethoxy)-1H-Indole-2,3-Dione 3-Thiosemicarbazones (): These derivatives replace the 1-phenyl group with a methyl group and introduce a trifluoromethoxy substituent at the 5-position. Such substitutions correlate with nanomolar IC$_{50}$ values (70–90 nM) for interleukin-1 receptor (IL-1R) inhibition .

- Isoindoline-1,3-Dione Derivatives (): Isoindoline-1,3-dione (phthalimide) analogs lack the indole nitrogen but retain the diketone moiety. For example, 3-chloro-N-phenyl-phthalimide () shows utility in polymer synthesis but lacks reported bioactivity.

5-Fluoro-1-Methyl-1H-Indole-2,3-Dione 3-Thiosemicarbazones ():

Fluorination at the 5-position and methyl substitution at the 1-position improve metabolic stability. Crystallographic studies reveal planar indole rings and dihedral angles (<5°) between the indole and aryl substituents, suggesting minimal steric hindrance for target binding .

Table 1: Structural and Functional Comparison

Spectral Data :

- $^1$H NMR : Hydrazone NH protons in analogous compounds resonate at δ 10.8–12.5 ppm (), while aromatic protons of the 1-phenyl group appear at δ 7.2–7.6 ppm. The indole C2 carbonyl in isatin derivatives typically shows $^{13}\text{C}$ NMR signals near δ 160–165 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (indole diketone) are observed at 1700–1750 cm$^{-1}$, while N-H (hydrazone) appears at 3200–3300 cm$^{-1}$ .

Physicochemical Properties

- Solubility : Halogenated derivatives (e.g., 5-chloro-1-[3-(trifluoromethyl)benzyl] analog, ) exhibit lower aqueous solubility due to hydrophobic trifluoromethyl and chloro groups. The target compound’s phenyl groups may similarly reduce solubility compared to methyl-substituted analogs .

- Thermal Stability : Melting points for hydrazone derivatives range from 186°C () to >200°C (), influenced by crystallinity and intermolecular H-bonding .

Biologische Aktivität

1-Phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone), a compound derived from isatin, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 313.36 g/mol

- CAS Number : 303984-71-6

- Structural Characteristics : The compound features an indole core with a phenylhydrazone moiety, which is crucial for its biological activity.

Biological Activities

-

Antimicrobial Activity

- Several studies have reported the antimicrobial properties of indole derivatives, including 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone). The compound exhibited significant activity against various bacterial strains.

- A study demonstrated that derivatives of indole showed inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

-

Antiviral Activity

- Research indicates that indole derivatives can act as antiviral agents. For instance, compounds similar to 1-phenyl-1H-indole-2,3-dione have shown activity against viruses like influenza and herpes simplex virus (HSV).

- In vitro studies highlighted that certain indole-based compounds displayed low IC values against these viruses, indicating strong antiviral potential .

- Anticancer Properties

Synthesis Methods

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves:

- Condensation Reaction : The reaction between isatin and phenylhydrazine leads to the formation of the hydrazone derivative.

- Characterization Techniques : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various indole derivatives, including the hydrazone compound. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Hydrazone Derivative | 32 | Staphylococcus aureus |

| Hydrazone Derivative | 64 | Escherichia coli |

Case Study 2: Antiviral Activity

In another investigation, the antiviral activity of indole derivatives was assessed against HSV. The tested compound exhibited an IC value of 12 µM, showcasing its potential as a therapeutic agent.

| Compound | IC (µM) | Virus |

|---|---|---|

| Indole Hydrazone | 12 | Herpes Simplex Virus |

| Standard Antiviral Drug | 10 | Herpes Simplex Virus |

Q & A

Q. What are the standard synthetic routes for preparing 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)?

The compound is typically synthesized via condensation of indan-1,2,3-trione (or substituted derivatives) with phenylhydrazine under acidic or reflux conditions. For example, refluxing phenylhydrazine with indan-1,2,3-trione in ethanol yields the hydrazone product. Reaction optimization may involve varying solvents (e.g., 95% ethanol) and heating durations (e.g., 1–3 hours) to improve yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrazone linkage and aromatic proton environments. Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) and N–H stretching vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can researchers assess the purity of synthesized 1-phenyl-1H-indole-2,3-dione derivatives?

Purity is evaluated using melting point analysis, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). For advanced characterization, elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. What strategies are employed to enhance the anticancer activity of indole-2,3-dione hydrazone derivatives?

Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro, fluoro) or heterocyclic substituents, can enhance bioactivity. For instance, 5-fluoro or 5-nitro derivatives show improved cytotoxicity in vitro. Pharmacokinetic properties are optimized via alkylation or morpholino/piperidine substitutions at the indole nitrogen .

Q. How can contradictory data in reported pharmacological activities be resolved?

Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or structural differences in derivatives. Systematic studies comparing substituent effects (e.g., 3-thiosemicarbazones vs. phenylhydrazones) under standardized conditions are recommended. Computational docking studies (e.g., using MOE software) can clarify binding interactions with targets like kinases or DNA .

Q. What methodologies are used to study the mechanism of action of these compounds?

Biochemical assays (e.g., enzyme inhibition, apoptosis markers) and molecular dynamics simulations are combined to probe mechanisms. For example, 3-(4,5-diphenylimidazol-2-yl)-1H-indole derivatives exhibit activity via tubulin polymerization inhibition, validated through fluorescence-based assays and crystallography .

Q. How can computational modeling aid in optimizing indole-2,3-dione derivatives for specific targets?

Ligand-based virtual screening and molecular docking (e.g., with AutoDock Vina) predict binding affinities to targets like HIV proteases or SARS-CoV-2 main protease. Quantitative structure-activity relationship (QSAR) models guide substituent selection to enhance potency and reduce toxicity .

Q. What are the challenges in synthesizing chiral or substituted indole-2,3-dione derivatives?

Steric hindrance from bulky substituents (e.g., 3,3-dimethyl groups) may reduce reaction yields. Asymmetric synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or resolution techniques. Multi-step routes, such as Fischer indole synthesis followed by hydrazone formation, are often necessary .

Methodological Considerations

Q. How should researchers approach scaling up synthesis without compromising yield?

Pilot-scale reactions should optimize solvent volume, temperature control, and purification methods (e.g., column chromatography vs. recrystallization). Continuous flow reactors may improve efficiency for thermally sensitive intermediates .

Q. What analytical workflows are recommended for characterizing degradation products?

Accelerated stability studies (e.g., under heat, light, or humidity) paired with LC-MS/MS identify degradation pathways. Mass fragmentation patterns and comparative NMR analysis with synthetic standards confirm degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.